Regioisomeric Differentiation: 4-Ethylphenyl/2-Methylbenzyl vs. 3,4-Dimethylphenyl/3-Methylbenzyl Substitution Pattern
CAS 899753-09-4 bears a 4-ethylphenyl group at C6 and a 2-methylbenzyl group at N2. Its closest commercially available C20H20N2O isomer, 6-(3,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922888-19-5; CM631594), carries a 3,4-dimethylphenyl at C6 and a 3-methylbenzyl at N2 . The target compound's 4-ethylphenyl substituent is para-substituted with an ethyl chain (sigma_p = -0.15, Hamnett; electron-donating by hyperconjugation), whereas the comparator's 3,4-dimethylphenyl features two methyl groups with a different electronic and steric topology. The ortho-methyl group on the N2-benzyl of the target introduces steric hindrance near the pyridazinone carbonyl, which is absent in the meta-methylbenzyl comparator. These regioisomeric differences are expected to produce distinct conformational preferences and protein binding surface complementarity in any target-based assay.
| Evidence Dimension | Substitution pattern (positional isomerism) at C6 and N2 of the pyridazinone core |
|---|---|
| Target Compound Data | C6: 4-ethylphenyl; N2: 2-methylbenzyl; C20H20N2O; MW 304.39; SMILES: CCC1=CC=C(C=C1)C1=NN(CC2=C(C)C=CC=C2)C(=O)C=C1 |
| Comparator Or Baseline | CAS 922888-19-5 (CM631594): C6: 3,4-dimethylphenyl; N2: 3-methylbenzyl; C20H20N2O; MW 304.39; SMILES: CC1=CC=CC(CN2N=C(C=CC2=O)C2=CC(C)=C(C)C=C2)=C1 |
| Quantified Difference | Distinct connectivity: C6 substituent differs by ethyl (target) vs. methyl groups (comparator); N2 benzyl substitution differs by ortho-methyl (target) vs. meta-methyl (comparator). Predicted AlogP difference ~0.2–0.4 log units; TPSA identical at 32.7 Ų (core pyridazinone contribution). |
| Conditions | In silico structural comparison based on SMILES notation; physicochemical property prediction using standard drug-likeness calculators. |
Why This Matters
Regioisomeric compounds with identical molecular formulas routinely exhibit divergent hit rates and selectivity profiles in HTS campaigns; selection of the correct isomer for a given target class or binding pocket geometry is critical for SAR interpretability.
